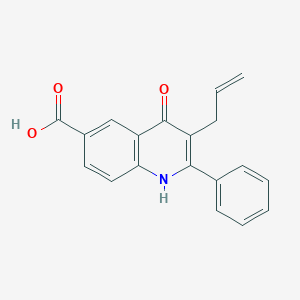![molecular formula C23H20O2 B12898803 Benzofuran, 4,5,6,7-tetrahydro-2-phenyl-4-[(3-phenyl-2-propynyl)oxy]- CAS No. 771477-54-4](/img/structure/B12898803.png)
Benzofuran, 4,5,6,7-tetrahydro-2-phenyl-4-[(3-phenyl-2-propynyl)oxy]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Phenyl-4-((3-phenylprop-2-yn-1-yl)oxy)-4,5,6,7-tetrahydrobenzofuran is a complex organic compound that belongs to the class of benzofurans Benzofurans are known for their diverse biological activities and are often used in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-4-((3-phenylprop-2-yn-1-yl)oxy)-4,5,6,7-tetrahydrobenzofuran can be achieved through several synthetic routes. One common method involves the intramolecular cyclization of an alkyne-epoxide intermediate. This reaction is typically mediated by Lewis acids such as boron trifluoride etherate (BF3·Et2O) under ambient conditions . The reaction proceeds smoothly in dichloromethane at room temperature, yielding the desired product in good yields .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and the development of more efficient catalysts. The choice of solvents and reaction conditions would also be optimized to ensure scalability and environmental sustainability.
Analyse Des Réactions Chimiques
Types of Reactions
2-Phenyl-4-((3-phenylprop-2-yn-1-yl)oxy)-4,5,6,7-tetrahydrobenzofuran can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to form more complex structures.
Reduction: Reduction reactions can be used to modify the alkyne or other functional groups within the molecule.
Substitution: The phenyl and phenylpropynyl groups can be substituted with other groups to create derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like manganese(IV) oxide and reducing agents such as lithium aluminum hydride. Reaction conditions vary depending on the desired transformation but often involve standard laboratory techniques such as refluxing, stirring, and the use of inert atmospheres .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinolones or oxindoles, while reduction could produce various hydrogenated derivatives .
Applications De Recherche Scientifique
2-Phenyl-4-((3-phenylprop-2-yn-1-yl)oxy)-4,5,6,7-tetrahydrobenzofuran has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: Research into its pharmacological properties could lead to the development of new drugs, particularly in the areas of anti-inflammatory and anticancer therapies.
Mécanisme D'action
The mechanism by which 2-Phenyl-4-((3-phenylprop-2-yn-1-yl)oxy)-4,5,6,7-tetrahydrobenzofuran exerts its effects depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved would require further research to elucidate .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-{4-[(3-Phenylprop-2-yn-1-yl)oxy]but-2-yn-1-yl}morpholine
- {4-[(3-Phenylprop-2-yn-1-yl)oxy]phenyl}methanol
- N-(2-(1-hydroxy-3-phenylprop-2-yn-1-yl)-N-tosylanilides
Uniqueness
Compared to these similar compounds, 2-Phenyl-4-((3-phenylprop-2-yn-1-yl)oxy)-4,5,6,7-tetrahydrobenzofuran stands out due to its tetrahydrobenzofuran core, which imparts unique chemical and biological properties. This core structure can influence the compound’s reactivity and interactions with biological targets, making it a valuable molecule for further study .
Propriétés
Numéro CAS |
771477-54-4 |
|---|---|
Formule moléculaire |
C23H20O2 |
Poids moléculaire |
328.4 g/mol |
Nom IUPAC |
2-phenyl-4-(3-phenylprop-2-ynoxy)-4,5,6,7-tetrahydro-1-benzofuran |
InChI |
InChI=1S/C23H20O2/c1-3-9-18(10-4-1)11-8-16-24-21-14-7-15-22-20(21)17-23(25-22)19-12-5-2-6-13-19/h1-6,9-10,12-13,17,21H,7,14-16H2 |
Clé InChI |
PSHNEMDNCRIYEA-UHFFFAOYSA-N |
SMILES canonique |
C1CC(C2=C(C1)OC(=C2)C3=CC=CC=C3)OCC#CC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(1H-Pyrrole-2-carbothioyl)amino]benzamide](/img/structure/B12898738.png)
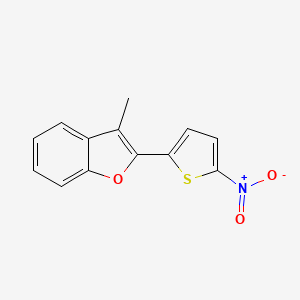




![Cyclopenta[C]pyrrole](/img/structure/B12898774.png)
![Carbamic acid,(2-fluoroethyl)[1,2,3,4-tetrahydro-2,4-dioxo-1,3-bis(phenylmethyl)-5-pyrimidinyl]-,phenylmethyl ester (9CI)](/img/structure/B12898775.png)
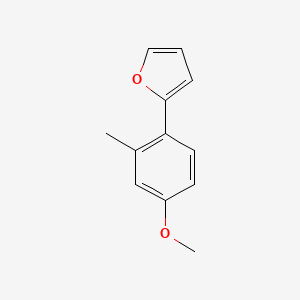
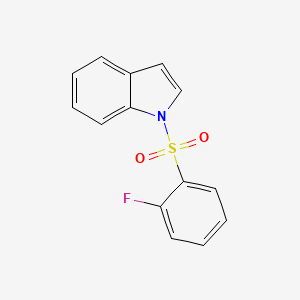
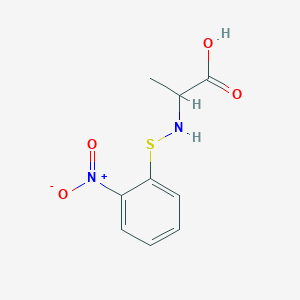
![N-[1-(4-Methylphenyl)-4-phenyl-1H-pyrazol-3-yl]acetamide](/img/structure/B12898793.png)
